

Technical Support Center: Antitumor Agent-191 (AT-191)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Antitumor agent-191

Cat. No.: B15565381

[Get Quote](#)

Introduction

Welcome to the technical support center for **Antitumor agent-191** (AT-191). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and schedule of AT-191 in preclinical experimental settings. AT-191 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in various cancers, promoting tumor growth and survival.^{[1][2][3][4]} This guide provides troubleshooting advice, detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AT-191?

A1: AT-191 is an ATP-competitive inhibitor that targets the p110 α catalytic subunit of Phosphoinositide 3-kinase (PI3K).^{[4][5]} By inhibiting PI3K, AT-191 effectively blocks the downstream phosphorylation and activation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.^{[1][4][6]} This disruption of the PI3K/Akt/mTOR pathway leads to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.^[3]

Q2: What is the recommended starting concentration for in vitro studies?

A2: For initial in vitro screening, we recommend a dose-response study using a broad concentration range (e.g., 0.01 μ M to 10 μ M).[7] Based on our internal data, the half-maximal inhibitory concentration (IC50) for AT-191 typically falls within the nanomolar range for sensitive cell lines (see Table 1). A 72-hour incubation period is recommended for initial cytotoxicity assays.[7]

Q3: How should I prepare AT-191 for experimental use?

A3: For in vitro use, prepare a 10 mM stock solution of AT-191 in dimethyl sulfoxide (DMSO). For in vivo studies, AT-191 can be formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline for intraperitoneal (IP) or oral (PO) administration. Always prepare fresh dilutions for each experiment.

Q4: My cancer cell line is not responding to AT-191. What are the potential reasons?

A4: Lack of response to AT-191 can be due to several factors:

- **Cell Line Genetics:** The cell line may lack activating mutations in the PI3K/Akt/mTOR pathway (e.g., PIK3CA mutations) or have mutations in tumor suppressors like PTEN, which make them less dependent on this pathway for survival.[4][8]
- **Drug Concentration:** Ensure the correct dilutions of AT-191 were prepared and that the compound has not degraded.
- **Experimental Conditions:** Factors such as cell confluency, serum concentration in the media, and incubation time can all influence the apparent efficacy of the drug.[9]
- **Drug Resistance:** The cell line may have intrinsic or acquired resistance mechanisms. This could involve the activation of compensatory signaling pathways.[10]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

Potential Cause	Troubleshooting Step
Inconsistent Cell Seeding	Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. We recommend a plating density of 5,000-10,000 cells per well in a 96-well plate. [7] [11]
Edge Effects in Microplates	Avoid using the outer wells of the 96-well plate for experimental samples, as these are more prone to evaporation. Fill these wells with sterile PBS or media.
Compound Precipitation	Visually inspect the media for any signs of compound precipitation after adding AT-191. If precipitation occurs, consider adjusting the final DMSO concentration or using a different formulation.
Inconsistent Incubation Times	Standardize the incubation time for all plates in your experiment. For dose-response curves, a 72-hour incubation is a good starting point. [7]

Issue 2: Unexpected Toxicity in In Vivo Models

Potential Cause	Troubleshooting Step
Incorrect Dosage Calculation	Double-check all calculations for dosage and formulation. Ensure accurate measurement of animal body weights for precise dosing.
Vehicle Toxicity	Run a vehicle-only control group to assess any adverse effects from the formulation itself.
Rapid Compound Metabolism	The observed toxicity may be due to off-target effects or rapid metabolism leading to toxic byproducts. Consider pharmacokinetic studies to understand the drug's profile in your model.
Suboptimal Dosing Schedule	A high dose administered daily may lead to cumulative toxicity. ^[12] Explore alternative schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) to improve the therapeutic window. ^[10]

Data Presentation

Table 1: In Vitro IC50 Values for AT-191 in Various Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Status	PTEN Status	AT-191 IC50 (nM)
MCF-7	Breast Cancer	E545K Mutant	Wild-Type	15
BT-474	Breast Cancer	K111N Mutant	Wild-Type	25
A549	Lung Cancer	Wild-Type	Wild-Type	850
H460	Lung Cancer	E545K Mutant	Wild-Type	45
U87-MG	Glioblastoma	Wild-Type	Null	30

Table 2: In Vivo Efficacy of AT-191 in a BT-474 Xenograft Model

Treatment Group	Dosage (mg/kg)	Schedule	Tumor Growth Inhibition (%)	Change in Body Weight (%)
Vehicle Control	-	Daily	0	+2
AT-191	25	Daily	45	-3
AT-191	50	Daily	78	-8
AT-191	75	3x/week	65	-4

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS) Assay

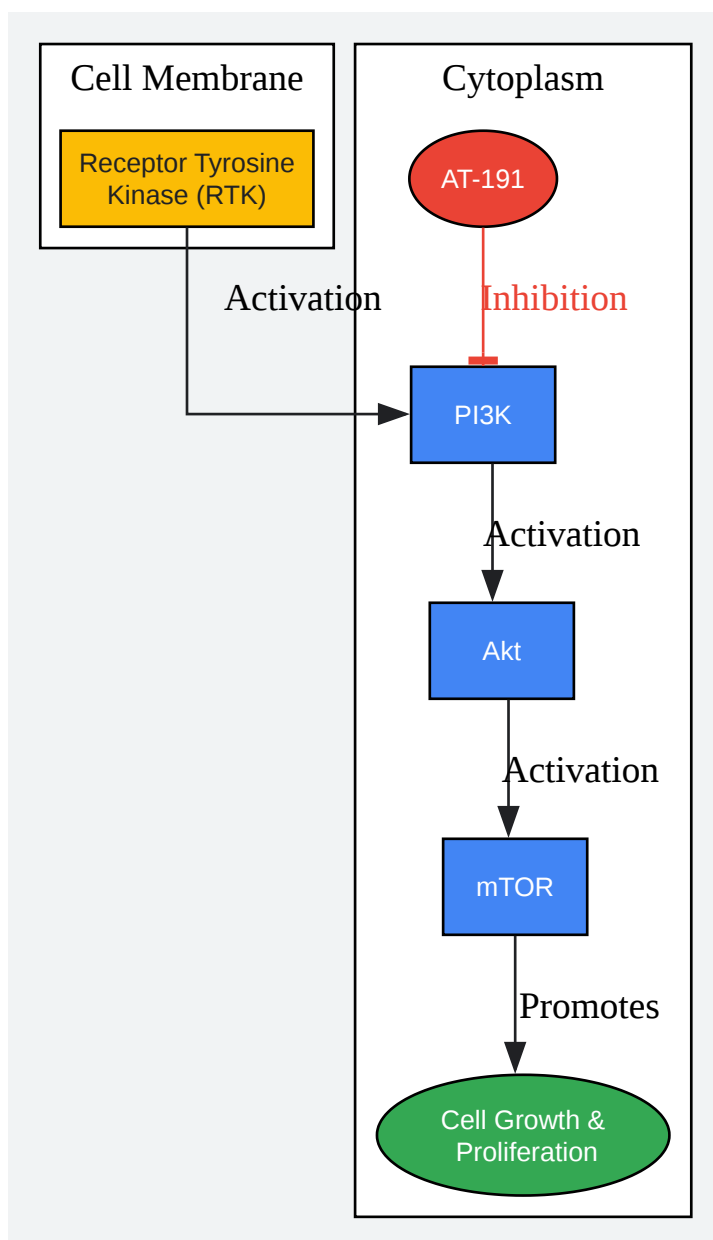
- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.[\[7\]](#)[\[11\]](#) Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Preparation: Prepare a 2X serial dilution of AT-191 in complete growth medium.
- Treatment: Remove the existing medium from the cells and add 100 μ L of the AT-191 dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
- Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
- MTS Addition: Add 20 μ L of MTS reagent to each well.[\[13\]](#)
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.[\[11\]](#)

Protocol 2: In Vivo Xenograft Tumor Model

- Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.[\[14\]](#)

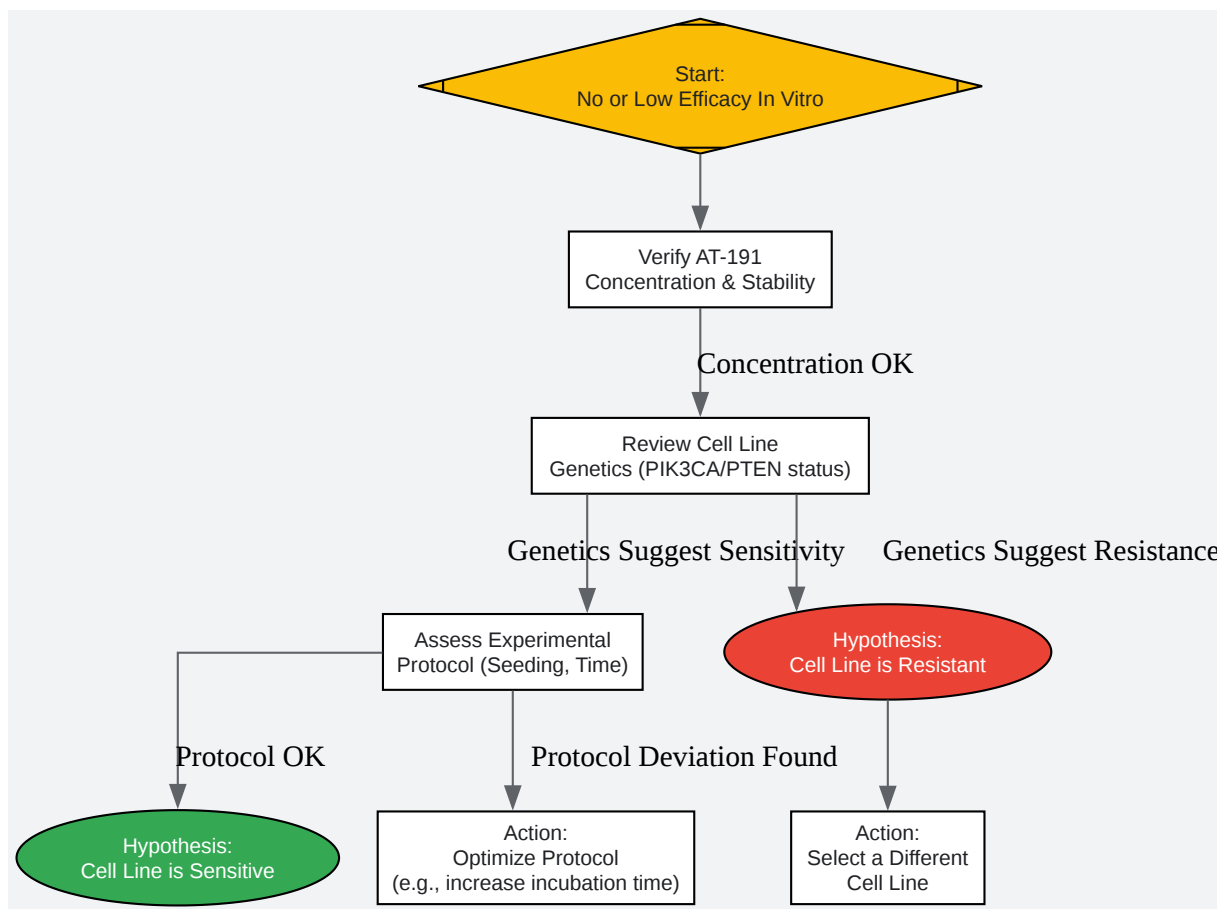
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[15][16][17]
- Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm^3 . Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [18]
- Randomization and Treatment: Randomize mice into treatment and control groups. Administer AT-191 or vehicle control according to the predetermined dosage and schedule via the appropriate route (e.g., intraperitoneal injection).[14]
- Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study.[15] Record any clinical signs of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

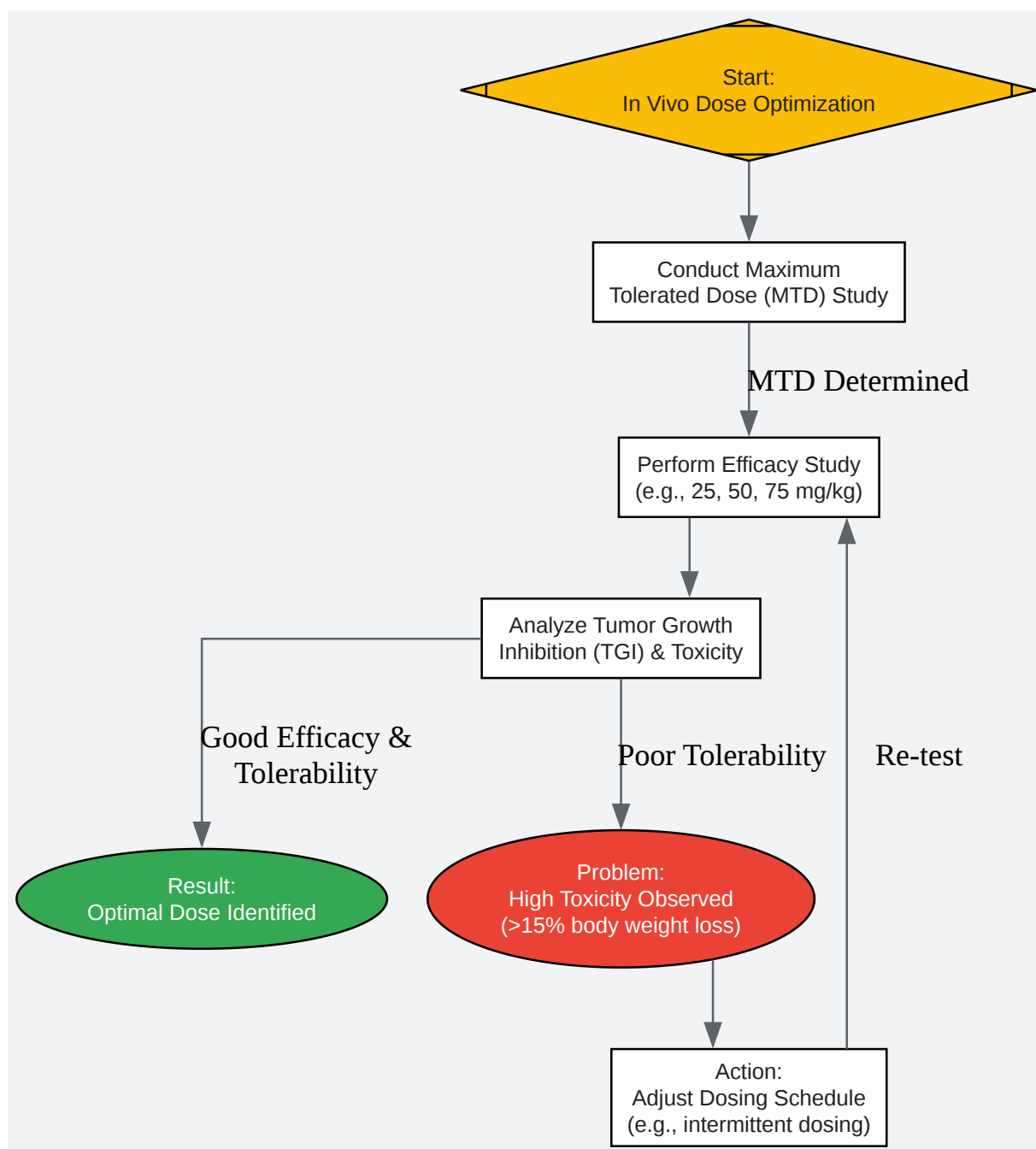
Mandatory Visualizations



[Click to download full resolution via product page](#)

AT-191 Mechanism of Action Pathway.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? \[frontiersin.org\]](#)
- 2. [Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [mdanderson.elsevierpure.com \[mdanderson.elsevierpure.com\]](#)
- 4. [Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)
- 6. [aacrjournals.org \[aacrjournals.org\]](#)
- 7. [bitesizebio.com \[bitesizebio.com\]](#)
- 8. [aacrjournals.org \[aacrjournals.org\]](#)
- 9. [ar.iiarjournals.org \[ar.iiarjournals.org\]](#)
- 10. [Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 11. [benchchem.com \[benchchem.com\]](#)
- 12. [Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 13. [Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- 14. [BiTE® Xenograft Protocol \[protocols.io\]](#)
- 15. [benchchem.com \[benchchem.com\]](#)
- 16. [In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 17. [inmuno-oncologia.ciberonc.es \[inmuno-oncologia.ciberonc.es\]](#)
- 18. [Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: Antitumor Agent-191 (AT-191)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15565381/docs#technical-support-center-antitumor-agent-191-at-191\]](https://www.benchchem.com/product/b15565381/docs#technical-support-center-antitumor-agent-191-at-191)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)